

# A Technical Guide to the Spectroscopic Profile of (S)-2-Aminononanoic Acid

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## Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **(S)-2-Aminononanoic acid**, a non-proteinogenic amino acid. While specific experimental spectra for this compound are not readily available in public databases, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of **(S)-2-Aminononanoic acid** in various research and development applications.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-2-Aminononanoic acid**. These predictions are based on the analysis of its structural features and comparison with similar molecules.

## Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for (S)-2-Aminononanoic Acid

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity  | Integration | Assignment                         |
|------------------------------------|---------------|-------------|------------------------------------|
| ~3.7                               | Triplet (t)   | 1H          | $\alpha$ -CH                       |
| ~1.8-1.9                           | Multiplet (m) | 2H          | $\beta$ -CH <sub>2</sub>           |
| ~1.2-1.4                           | Multiplet (m) | 10H         | -(CH <sub>2</sub> ) <sub>5</sub> - |
| ~0.9                               | Triplet (t)   | 3H          | -CH <sub>3</sub>                   |

Solvent: D<sub>2</sub>O. The chemical shifts of the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) protons are highly dependent on the solvent, pH, and concentration and are often not observed or appear as broad signals.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for (S)-2-Aminononanoic Acid**

| Chemical Shift ( $\delta$ ) ppm | Assignment                        |
|---------------------------------|-----------------------------------|
| ~175-180                        | C=O (Carboxylic Acid)             |
| ~55-60                          | $\alpha$ -C (CH-NH <sub>2</sub> ) |
| ~30-35                          | $\beta$ -C                        |
| ~22-32                          | Methylene Chain Carbons           |
| ~14                             | -CH <sub>3</sub>                  |

**Table 3: Predicted IR Absorption Bands for (S)-2-Aminononanoic Acid**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                    |
|--------------------------------|-----------|-------------------------------|
| 2500-3300                      | Broad     | O-H stretch (Carboxylic Acid) |
| 2850-3000                      | Strong    | C-H stretch (Aliphatic)       |
| 1690-1740                      | Strong    | C=O stretch (Carboxylic Acid) |
| 1550-1650                      | Medium    | N-H bend (Amine)              |
| 1300-1450                      | Medium    | C-H bend                      |
| 1150-1300                      | Medium    | C-O stretch                   |

**Table 4: Predicted Mass Spectrometry Data for (S)-2-Aminononanoic Acid**

| m/z      | Ion                 |
|----------|---------------------|
| 174.1494 | [M+H] <sup>+</sup>  |
| 196.1313 | [M+Na] <sup>+</sup> |
| 172.1338 | [M-H] <sup>-</sup>  |

M = Molecular Weight of (S)-2-Aminononanoic acid (173.25 g/mol )

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These may need to be optimized based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of (S)-2-Aminononanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD) in a 5 mm NMR tube.[\[1\]](#)
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

- The pH of the solution can significantly affect the chemical shifts of the amino and carboxyl groups. For standardized results, adjust the pH to a neutral value (around 7.0) using dilute DCl or NaOD.[\[1\]](#)

#### <sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Experiment: Standard 1D proton experiment.
- Temperature: 298 K (25 °C).
- Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Relaxation Delay: 1-2 seconds.
- Solvent Suppression: If using D<sub>2</sub>O, a presaturation sequence should be employed to suppress the residual H<sub>2</sub>O signal.

#### <sup>13</sup>C NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker instruments).  
[\[1\]](#)
- Temperature: 298 K (25 °C).
- Spectral Width: 0-200 ppm.[\[1\]](#)
- Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.

- Place a small amount of the solid **(S)-2-Aminononanoic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### FTIR Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

## Mass Spectrometry (MS)

#### Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **(S)-2-Aminononanoic acid** (approximately 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.
- To promote ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solution.

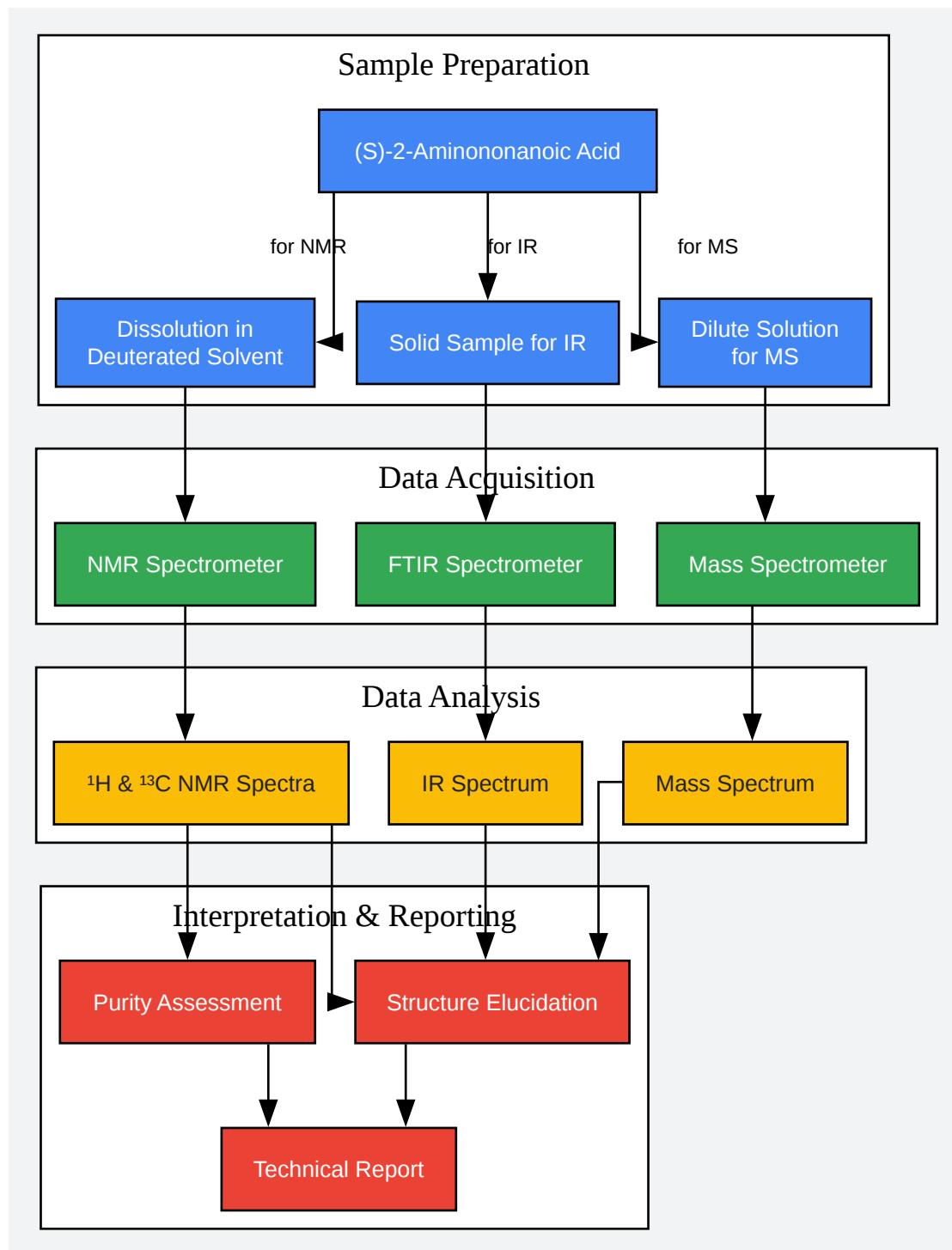
#### ESI-MS Acquisition:

- Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[2]
- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.[2]
- Mass Range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g.,  $m/z$  50-500).

- Capillary Voltage: Optimized for the specific instrument and analyte.
- Nebulizing Gas Flow: Optimized for stable spray.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-2-Aminononanoic acid**.



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General workflow for spectroscopic analysis.

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## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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